4-Methoxytrityl mercaptan
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Overview
Description
4-Methoxytrityl mercaptan is an organic compound that belongs to the class of thiols, also known as mercaptans. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is particularly notable for its use as a protecting group in peptide synthesis, where it helps to protect the thiol group of cysteine residues during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxytrityl mercaptan can be synthesized through the reaction of 4-methoxytrityl chloride with a thiol compound. The reaction typically involves the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction . The general reaction scheme is as follows:
4-Methoxytrityl chloride+Thiourea→4-Methoxytrityl mercaptan
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxytrityl mercaptan undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Deprotection: The 4-methoxytrityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used.
Deprotection: 1-3% TFA in dichloromethane (DCM) is commonly used for deprotection.
Major Products Formed
Oxidation: Disulfides
Substitution: Various substituted derivatives
Deprotection: Free thiol compounds
Scientific Research Applications
4-Methoxytrityl mercaptan is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: Used as a protecting group for cysteine residues to prevent unwanted reactions during peptide synthesis.
Protein Modification: Facilitates the selective modification of proteins by protecting specific thiol groups.
Drug Development: Employed in the synthesis of peptide-based drugs to ensure the stability of the thiol groups.
Mechanism of Action
The primary mechanism of action of 4-Methoxytrityl mercaptan involves the protection of thiol groups. The 4-methoxytrityl group forms a stable bond with the thiol group, preventing it from participating in unwanted reactions. This protection is particularly important in peptide synthesis, where the thiol group of cysteine residues needs to be protected until the final stages of synthesis .
Comparison with Similar Compounds
Similar Compounds
Trityl Mercaptan: Similar in structure but lacks the methoxy group.
Benzyl Mercaptan: Contains a benzyl group instead of a trityl group.
Methoxybenzyl Mercaptan: Contains a methoxybenzyl group instead of a methoxytrityl group.
Uniqueness
4-Methoxytrityl mercaptan is unique due to its high stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where the protection and subsequent deprotection of thiol groups are critical steps .
Properties
IUPAC Name |
(4-methoxyphenyl)-diphenylmethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18OS/c1-21-19-14-12-18(13-15-19)20(22,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTKVZROIHLEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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